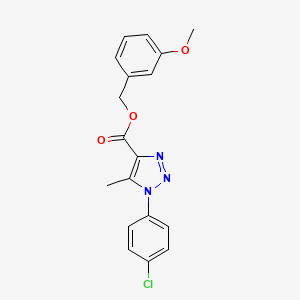![molecular formula C24H18ClFN4OS B11273776 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B11273776.png)
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a phenethyl group, and a 2-chloro-6-fluorobenzylthio substituent. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a nucleophilic substitution reaction, where a suitable phenethyl halide reacts with the triazoloquinazoline intermediate.
Attachment of the 2-chloro-6-fluorobenzylthio Group: The final step involves the thiolation of the intermediate compound with 2-chloro-6-fluorobenzylthiol under basic conditions.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Interacting with Receptors: The compound may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.
Disrupting Cellular Processes: It can interfere with essential cellular processes, such as DNA replication and protein synthesis, leading to cell death.
Vergleich Mit ähnlichen Verbindungen
1-((2-chloro-6-fluorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based Compounds: These compounds share a similar triazolo core but differ in their substituents and overall structure.
Fluorinated [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds have a similar triazolo structure but include a thiadiazole ring instead of a quinazoline ring.
3-nitro-[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-amine: This compound has a similar triazolo core but includes a nitro group and a tetrazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C24H18ClFN4OS |
|---|---|
Molekulargewicht |
464.9 g/mol |
IUPAC-Name |
1-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C24H18ClFN4OS/c25-19-10-6-11-20(26)18(19)15-32-24-28-27-23-29(14-13-16-7-2-1-3-8-16)22(31)17-9-4-5-12-21(17)30(23)24/h1-12H,13-15H2 |
InChI-Schlüssel |
GJDBGDZZQZXIRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=C(C=CC=C5Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorobenzyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B11273696.png)



![5-(1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(4-methylphenyl)pentanamide](/img/structure/B11273714.png)
![2-{2-oxo-2-[(4-phenoxyphenyl)amino]ethoxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11273715.png)
![5-benzyl-N-(2-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11273716.png)





![N-{4-[acetyl(methyl)amino]phenyl}-5-(benzyloxy)-2-methyl-1-benzofuran-3-carboxamide](/img/structure/B11273748.png)
![4-fluoro-N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B11273751.png)
